1-(3,4-Difluorophenyl)ethane-1,2-diamine
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Overview
Description
1-(3,4-Difluorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H10F2N2 It features a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions, and an ethane-1,2-diamine moiety
Preparation Methods
The synthesis of 1-(3,4-Difluorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under suitable conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into more reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Condensation: The diamine moiety can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.
Scientific Research Applications
1-(3,4-Difluorophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)ethane-1,2-diamine can be compared with other similar compounds, such as:
Ethylenediamine: A simpler diamine with two amino groups attached to an ethane backbone. It lacks the phenyl ring and fluorine substitutions.
1-(2,6-Difluorophenyl)ethane-1,2-diamine: Similar structure but with fluorine atoms at the 2 and 6 positions on the phenyl ring.
1-(3,4-Difluorophenyl)ethanone: Contains a carbonyl group instead of the diamine moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the phenyl ring and diamine moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10F2N2 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10F2N2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2 |
InChI Key |
CBUFUQQEXCJRAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)N)F)F |
Origin of Product |
United States |
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